![molecular formula C9H17NO2 B117911 3-(Azepan-1-yl)propanoic acid CAS No. 730996-05-1](/img/structure/B117911.png)
3-(Azepan-1-yl)propanoic acid
Overview
Description
3-(Azepan-1-yl)propanoic acid, also known as Azeapropanoic acid, is an organic compound used in various scientific experiments. It has a molecular formula of C9H17NO2 .
Molecular Structure Analysis
The InChI code for 3-(Azepan-1-yl)propanoic acid is1S/C9H17NO2/c11-9(12)5-8-10-6-3-1-2-4-7-10/h1-8H2,(H,11,12)
. This indicates the presence of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
3-(Azepan-1-yl)propanoic acid has a molecular weight of 171.24 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 40.5 Ų . The exact mass and monoisotopic mass of the compound are 171.125928785 g/mol .Scientific Research Applications
Synthesis and Chemical Reactions
- 3-(2-Formyl-1 H -benzimidazol-1-yl)propanoic acid, a derivative of 3-(Azepan-1-yl)propanoic acid, is used in the synthesis of novel benzimidazole-fused 1,4-diazepine-5-ones through a one-pot reaction. This method yields moderate to excellent results in various applications (Ghandi, Zarezadeh, & Taheri, 2011).
- The compound has been utilized in studies exploring the interaction with gold (III), demonstrating its potential in redox reactions with complex formation (Darbinyan, Galstyan, & Khachatryan, 2022).
Pharmaceutical Research
- Research involving azepane derivatives, including 3-(Azepan-1-yl)propanoic acid, has been conducted to develop novel inhibitors for protein kinase B (PKB-alpha). This highlights its potential in the development of new therapeutic agents (Breitenlechner et al., 2004).
- Studies have also been conducted on the derivatives of 3-(Azepan-1-yl)propanoic acid for their application in analgesic modulation, particularly in relation to Transient receptor potential vanilloid 1 (TRPV1) (Liu et al., 2018).
Analytical and Quality Control Methods
- The compound has been used in the development of analytical methods for quality control of active pharmaceutical ingredients, showcasing its utility in ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
properties
IUPAC Name |
3-(azepan-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-9(12)5-8-10-6-3-1-2-4-7-10/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLMHRJUEUXBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390331 | |
Record name | 3-azepan-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azepan-1-yl)propanoic acid | |
CAS RN |
730996-05-1 | |
Record name | 3-azepan-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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